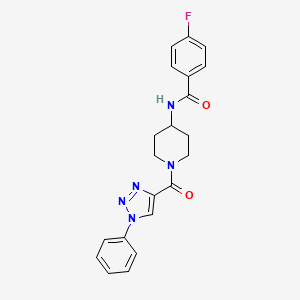

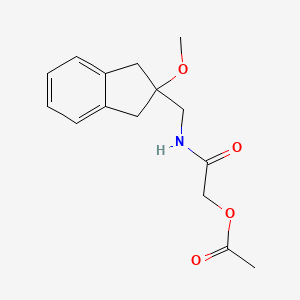

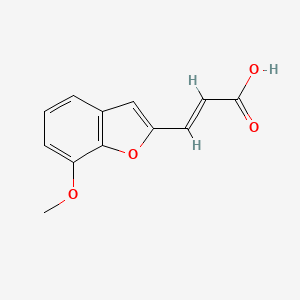

5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Antimicrobial Activities

- A study by Bektaş et al. (2007) explored the antimicrobial activities of certain triazole derivatives, including compounds similar to 5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole. They found that some of these derivatives exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

- Bentiss et al. (2009) investigated the use of triazole derivatives, with structural similarities to the compound , as corrosion inhibitors. They found that these compounds effectively inhibited acidic corrosion in metals (Bentiss et al., 2009).

Tetrel Bonding Interactions

- A 2020 study by Ahmed et al. focused on the synthesis of triazole derivatives and examined their tetrel bonding interactions. The study highlighted the role of such compounds in the development of new materials and understanding molecular interactions (Ahmed et al., 2020).

Synthesis of N-Substituted 2-(Aminomethyl)oxazoles

- Research by Ibata and Isogami (1989) explored the synthesis of N-substituted 2-(aminomethyl)oxazoles, providing insights into the chemical properties and potential applications of oxazole derivatives (Ibata & Isogami, 1989).

EGFR Inhibitors in Cancer Treatment

- Karayel (2021) conducted a study on benzimidazole derivatives containing triazole, which are structurally related to the compound , focusing on their role as EGFR inhibitors in cancer treatment (Karayel, 2021).

Antimicrobial Activity of Hydrazides and Ylidenhydrazides

- Samelyuk and Kaplaushenko (2013) examined the synthesis and antimicrobial activity of hydrazides and ylidenhydrazides based on triazole derivatives. They found significant antimicrobial activity in these compounds, suggesting potential pharmaceutical applications (Samelyuk & Kaplaushenko, 2013).

Brain-Derived Neurotrophic Factor Inducers

- A 2003 study by Maekawa et al. revealed that oxazole derivatives can significantly increase brain-derived neurotrophic factor production in cells, indicating potential therapeutic applications for neurodegenerative diseases (Maekawa et al., 2003).

Modulation of Adenylate Cyclase

- Khan et al. (2003) explored the modulation of adenylate cyclase by phenyloxazoles, demonstrating the potential of these compounds in pharmacological research, particularly in understanding biogenic amine receptors (Khan et al., 2003).

Propriétés

IUPAC Name |

5-(1-chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-8-6-10(4-5-12(8)16-3)11-7-13(9(2)14)17-15-11/h4-6,9,13H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGHAHREWVXPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)C(C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2996662.png)

![1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B2996671.png)

![(E)-N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2996675.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)

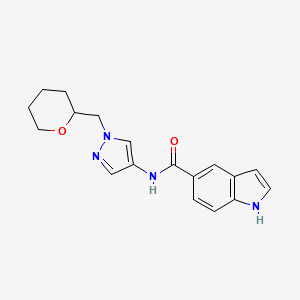

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)